REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.CO[CH:13](OC)[N:14]([CH3:16])[CH3:15]>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH:9]=[CH:13][N:14]([CH3:16])[CH3:15])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 10.0 g
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Type
|
CUSTOM
|
Details
|
gives a thick oil which
|
Type
|
CUSTOM
|
Details
|
crystallized with the addition of hexane
|
Type
|
CUSTOM
|
Details
|
to give the product, m.p. 78.5°-80.5° C
|
Type
|
CUSTOM
|
Details
|
Recrystallization from methylene chloride and hexane
|
Type
|
CUSTOM
|
Details
|
provides the product of the Example as crystals, m.p. 83°-84° C.
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C(C=CN(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |